A2A 受体拮抗剂 1
描述
Adenosine A2A receptor antagonists are a class of drugs that block adenosine at the adenosine A2A receptor . Notable adenosine A2A receptor antagonists include caffeine, theophylline, and istradefylline . A2A receptor antagonist 1 (CPI-444 analog) is an antagonist of both adenosine A2A receptor and A1 receptor with Kis of 4 and 264 nM, respectively .
Synthesis Analysis
The synthesis of the adenosine A2A antagonist ZM 241385 (9) starts from commercially available 2-furanhydrazide (1) and includes a comprehensive structural characterization of all the intermediates and the final product .Molecular Structure Analysis
The molecular structure of A2A receptor antagonist 1 has been characterized in detail. Extensive NMR analysis, including temperature and concentration-dependent experiments, have been reported as well as the first single-crystal structure of the compound ZM 241385 (9) as the trihydrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of A2A receptor antagonist 1 have been studied extensively. The original patent synthesis of ZM 241385 commenced with the precursor compounds aminoguanidine nitrate and 2-furonitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of A2A receptor antagonist 1 are closely related to its molecular structure. The atomic resolution structural features of A2A receptor dictate which ligands it can bind and whether the ligands act as agonists, to promote signaling, or antagonists, to block signaling .科学研究应用
神经退行性疾病
A2A 受体拮抗剂在神经退行性疾病的治疗中显示出显著的前景。由于其神经保护特性,它们在亨廷顿病和阿尔茨海默病等疾病中具有巨大的治疗潜力。然而,在临床试验中证明其疗效存在挑战,这对于美国食品药品监督管理局等机构的监管批准至关重要 (Franco & Navarro,2018 年)。
癌症治疗
在肿瘤学领域,A2A 受体拮抗剂正在成为一类新的癌症治疗剂,既可用作单一疗法,也可与其他治疗剂联合使用。它们在肿瘤微环境中的免疫逃逸中发挥着至关重要的作用,使其对免疫肿瘤学应用具有价值 (Congreve 等人,2018 年)。
帕金森病治疗
JNJ-40255293 等 A2A 受体拮抗剂在帕金森病的临床前模型中显示出疗效。由于这些拮抗剂具有逆转多巴胺拮抗剂引起的影响的能力,因此被认为在治疗帕金森病中具有治疗潜力,从而减轻症状 (Atack 等人,2014 年)。
心理健康障碍
A2A 受体拮抗剂也因其在焦虑和抑郁等心理健康障碍治疗中的作用而受到探索。研究表明,一些选择性 A2A 拮抗剂可以改善啮齿动物的焦虑样行为并抑制抑郁样行为 (Yamada 等人,2014 年)。
药物设计与开发
研究还集中于通过结合结构和配体为基础的方法发现新的 A2A 受体拮抗剂,然后对配体结合模式进行分子动力学研究。这项工作对于将选择性拮抗剂开发为各种疾病的潜在临床候选药物至关重要 (Lagarias 等人,2018 年)。
肿瘤免疫疗法
A2A 受体拮抗剂在肿瘤免疫疗法中发挥着至关重要的作用。动物疗效研究和临床数据都支持它们在免疫肿瘤学中的作用以及这些拮抗剂的治疗潜力 (Zhang 等人,2020 年)。
神经精神疾病
A2A 受体已被提出作为各种神经精神疾病(包括神经退行性、神经发育和精神疾病)的新治疗策略的靶点。正在进行研究以确定 A2A 受体激动剂和拮抗剂在这些疾病中的疗效 (Domenici 等人,2019 年)。
未来方向
The future directions of A2A receptor antagonist 1 research are promising. Due to the involvement of the A2A adenosine receptor in activated immune cells, it will be taken into consideration the potential application of A2A adenosine receptor antagonists in the anti-cancer therapy . The potent triazene A2A AR antagonist, AZD4365, also called HTL 1071 or imaradenant, is in early clinical phase trial for cancer and it is showing encouraging results in enhancing antitumor immunity .
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O/c17-12-5-2-1-4-10(12)9-22-15-11(8-19-22)14(20-16(18)21-15)13-6-3-7-23-13/h1-8H,9H2,(H2,18,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEJMSUHUZNTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=NC(=NC(=C3C=N2)C4=CC=CO4)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A2A receptor antagonist 1 |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。